5-(Difluoromethoxy)-1H-indazole

Beschreibung

BenchChem offers high-quality 5-(Difluoromethoxy)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Difluoromethoxy)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(difluoromethoxy)-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-2-7-5(3-6)4-11-12-7/h1-4,8H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAILRWBDHWNUFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743405 |

Source

|

| Record name | 5-(Difluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-65-9 |

Source

|

| Record name | 5-(Difluoromethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Difluoromethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Fluorinated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors and other therapeutic agents. The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), has become a powerful strategy in modern drug discovery. This group can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific fluorinated indazole, 5-(Difluoromethoxy)-1H-indazole, a promising building block for novel pharmaceutical candidates.

I. Strategic Synthesis of 5-(Difluoromethoxy)-1H-indazole: A Proposed Multi-Step Approach

A direct, one-pot synthesis of 5-(Difluoromethoxy)-1H-indazole from simple starting materials is not prominently described in the current literature. Therefore, a rational, multi-step synthetic route is proposed, commencing from the readily available starting material, 4-aminophenol. This strategy focuses on the sequential introduction of the key functional groups.

Step 1: Difluoromethylation of 4-Aminophenol to Yield 4-(Difluoromethoxy)aniline

The initial and crucial step is the introduction of the difluoromethoxy group onto the phenolic oxygen of 4-aminophenol. This transformation is typically achieved using a difluoromethylating agent.

Causality Behind Experimental Choices: The choice of a suitable difluoromethylating agent and reaction conditions is critical to achieve high yield and selectivity. Chlorodifluoromethane (Freon-22) is a common and cost-effective reagent for this purpose. The reaction is generally performed under basic conditions to deprotonate the phenol, generating a more nucleophilic phenoxide ion. The use of a phase-transfer catalyst can be beneficial in facilitating the reaction between the aqueous and organic phases.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline

-

Reaction Setup: To a solution of 4-aminophenol in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base, for example, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

-

Difluoromethylation: Cool the reaction mixture in an ice bath and bubble chlorodifluoromethane (ClCF₂H) gas through the solution. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-(difluoromethoxy)aniline can be purified by column chromatography on silica gel.

Step 2: Formation of the Indazole Ring System

With the 4-(difluoromethoxy)aniline in hand, the next stage involves the construction of the indazole ring. Several classical methods for indazole synthesis can be adapted for this purpose. Two plausible and widely used methods are the Jacobsen Indazole Synthesis and the Davis-Beirut Reaction .

A. Proposed Route via Jacobsen-Type Rearrangement

The Jacobsen rearrangement is a classic method for the synthesis of indazoles from o-toluidine derivatives. This would necessitate starting with a suitably substituted aniline.

B. Proposed Route via a Diazotization-Cyclization Strategy

A more direct approach from 4-(difluoromethoxy)aniline would involve a diazotization reaction followed by an intramolecular cyclization. This is a common strategy for the formation of the pyrazole ring of the indazole system.

Causality Behind Experimental Choices: The choice of the cyclization strategy depends on the availability of starting materials and the desired substitution pattern. The diazotization-cyclization approach is often favored for its versatility.

Experimental Protocol: Synthesis of 5-(Difluoromethoxy)-1H-indazole (Proposed)

-

Diazotization: 4-(Difluoromethoxy)aniline is dissolved in an acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the corresponding diazonium salt.

-

Cyclization: The in-situ generated diazonium salt is then subjected to conditions that promote intramolecular cyclization. This can involve reduction of the diazonium group and subsequent ring closure.

-

Work-up and Purification: The reaction mixture is neutralized and the product extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 5-(Difluoromethoxy)-1H-indazole.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway to 5-(Difluoromethoxy)-1H-indazole.

II. Comprehensive Characterization of 5-(Difluoromethoxy)-1H-indazole

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-(Difluoromethoxy)-1H-indazole. A combination of spectroscopic techniques is employed for this purpose. The following data is predicted based on the analysis of the indazole scaffold and the known effects of the difluoromethoxy substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the protons on the aromatic ring and the difluoromethoxy group. The proton of the -OCF₂H group will appear as a characteristic triplet due to coupling with the two fluorine atoms. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The N-H proton of the indazole ring will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the difluoromethoxy group and the indazole ring.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a crucial tool for confirming the presence of the difluoromethoxy group. It is expected to show a doublet, resulting from the coupling with the single proton of the -OCF₂H group.

Predicted NMR Data Summary

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~13.0 | br s | - | N-H |

| ~8.1 | s | - | H-3 | |

| ~7.8 | d | ~8.8 | H-7 | |

| ~7.6 | d | ~2.0 | H-4 | |

| ~7.2 | dd | ~8.8, 2.0 | H-6 | |

| ~6.8 | t | ~74.0 | -OCH F₂ | |

| ¹³C | ~150 | t | ~250 | -OC F₂ |

| ~141 | s | - | C-7a | |

| ~135 | s | - | C-3 | |

| ~122 | s | - | C-3a | |

| ~121 | s | - | C-6 | |

| ~117 | s | - | C-5 | |

| ~110 | s | - | C-7 | |

| ~105 | s | - | C-4 | |

| ¹⁹F | ~-80 | d | ~74.0 | -OCF ₂H |

Note: Predicted values are based on analogous structures and may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Electron ionization (EI) mass spectrometry will provide information about the fragmentation pattern, which can further support the structural assignment. The molecular ion peak [M]⁺ should be observed, along with characteristic fragments resulting from the loss of the difluoromethoxy group or cleavage of the indazole ring.

Predicted Mass Spectrometry Data

| Technique | Expected m/z | Interpretation |

| HRMS (ESI) | [M+H]⁺ calculated for C₈H₇F₂N₂O | Confirmation of elemental composition |

| MS (EI) | [M]⁺ | Molecular ion |

| [M - OCF₂H]⁺ | Loss of the difluoromethoxy group | |

| Fragments of indazole core | Characteristic fragmentation of the ring system |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H bond of the indazole, the C-H bonds of the aromatic ring and the difluoromethoxy group, the C-F bonds, and the C-O bond.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Vibration |

| ~3150 | N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~1620 | C=C aromatic stretch |

| ~1250 | C-O stretch |

| ~1100-1000 | C-F stretch |

Characterization Workflow Diagram

Caption: Workflow for the purification and characterization of 5-(Difluoromethoxy)-1H-indazole.

III. Conclusion and Future Outlook

This technical guide has outlined a plausible and detailed synthetic strategy for the preparation of 5-(Difluoromethoxy)-1H-indazole, a molecule of significant interest for drug discovery. By leveraging established synthetic methodologies, this guide provides a practical framework for its synthesis in a laboratory setting. Furthermore, a comprehensive characterization protocol has been detailed, with predicted spectroscopic data to aid in the structural verification of the final compound.

The availability of a robust synthetic route and thorough characterization data for 5-(Difluoromethoxy)-1H-indazole will undoubtedly accelerate its application in the development of novel therapeutic agents. As a versatile building block, it holds the potential to be incorporated into a wide range of molecular scaffolds, enabling the exploration of new chemical space and the optimization of lead compounds. Further research into the biological activities of derivatives of 5-(Difluoromethoxy)-1H-indazole is a promising avenue for future investigations.

IV. References

-

General methods for indazole synthesis can be found in comprehensive organic chemistry resources and review articles.[1][2]

-

Information on the Jacobsen and Davis-Beirut reactions can be found in relevant named reaction literature.[3][4][5]

-

Spectroscopic data for various indazole derivatives and compounds containing the difluoromethoxy group are available in chemical databases and spectroscopic literature.[2][6][7][8][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 5-(Difluoromethoxy)-1H-indazole

Executive Summary

5-(Difluoromethoxy)-1H-indazole is a heterocyclic aromatic compound of increasing interest within medicinal chemistry and drug discovery. As a key structural motif and synthetic intermediate, a comprehensive understanding of its physicochemical properties is paramount for its effective application in the design and development of novel therapeutic agents. These properties—including solubility, ionization state (pKa), and lipophilicity (LogP)—govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the core physicochemical characteristics of 5-(Difluoromethoxy)-1H-indazole, presenting both theoretical values and detailed, field-proven experimental protocols for their determination. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] The fusion of a benzene and pyrazole ring creates a unique electronic and structural architecture that can engage with a wide array of biological targets.[2] The introduction of a difluoromethoxy (-OCHF₂) group at the 5-position is a strategic decision in modern drug design. This bioisostere for a methoxy or hydroxyl group can significantly modulate a molecule's properties by altering its lipophilicity, metabolic stability, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles.

Understanding the fundamental physicochemical properties of 5-(Difluoromethoxy)-1H-indazole is not merely an academic exercise; it is a prerequisite for rational drug design. These parameters dictate how the molecule will behave during formulation, how it will be absorbed in the gastrointestinal tract, whether it can permeate cellular membranes to reach its target, and how it will be cleared from the body. This document serves as a foundational resource, detailing the essential properties and the robust methodologies required for their accurate measurement.

Molecular and Structural Properties

A precise characterization begins with the molecule's fundamental identity.

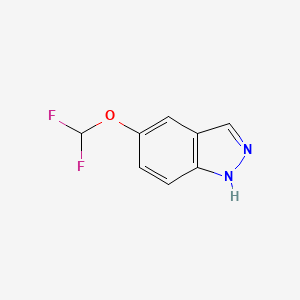

| Property | Value | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₈H₆F₂N₂O | [3] |

| Molecular Weight | 184.14 g/mol | [3] |

| CAS Number | 105391-65-9 | [3] |

| IUPAC Name | 5-(Difluoromethoxy)-1H-indazole | N/A |

Physical State and Melting Point

The melting point is a critical indicator of a compound's purity and lattice energy. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.[4]

| Property | Value | Note |

| Appearance | White to off-white crystalline solid | Predicted based on similar structures |

| Melting Point | Not experimentally determined. | The related compound, 5-Fluoro-1H-indazole, has a melting point of 121 °C.[5] Another analog, 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole, melts at 239-243 °C, indicating the strong influence of the 2-thiol group on lattice energy.[6] |

Experimental Protocol: Melting Point Determination via Mel-Temp Apparatus

The choice of a digital melting point apparatus like a Mel-Temp provides a safe, reproducible, and precise method for this determination, avoiding the hazards associated with heated oil baths.[4]

Caption: Shake-Flask Method for Solubility Determination.

Step-by-Step Methodology:

-

System Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions). [7]2. Equilibration: Add an excess amount of 5-(Difluoromethoxy)-1H-indazole to a vial containing the buffer. The excess solid is crucial to ensure equilibrium is reached with the solid phase. [8]3. Incubation: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. [9]4. Sampling: After incubation, allow the vials to stand undisturbed for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm) to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations. [7]7. Reporting: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., pH 7.4, 37°C).

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. [10]For 5-(Difluoromethoxy)-1H-indazole, the N-H proton of the pyrazole ring is acidic. Its pKa will determine the compound's charge state in different biological compartments, which profoundly affects its solubility, permeability, and target binding.

| Property | Value | Note |

| pKa (Acidic) | Not experimentally determined. | The pKa of the parent 1H-indazole is ~14 in water. The electron-withdrawing difluoromethoxy group is expected to lower this value, making it more acidic. The related 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole has a predicted pKa of 9.77. [6] |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination. [11][12]It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa. [13]

Caption: Potentiometric Titration Workflow for pKa.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [11]2. Sample Preparation: Dissolve an accurately weighed amount of 5-(Difluoromethoxy)-1H-indazole in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM). [11]3. Inert Atmosphere: Place the solution in a jacketed vessel under a magnetic stirrer and purge with nitrogen to displace dissolved CO₂, which can interfere with the titration of weak acids. [13]4. Titration: Immerse the calibrated pH electrode in the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. [13]5. Data Acquisition: After each addition of titrant, allow the pH reading to stabilize and record both the pH and the cumulative volume of titrant added. [11]6. Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the midpoint of the steepest part of the curve (the inflection point). For higher accuracy, this point can be determined from the maximum of the first derivative of the titration curve. [13]7. Validation: Perform at least three replicate titrations to ensure the precision of the determined pKa value. [11]

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. [14]

| Property | Value | Note |

|---|

| LogP (calculated) | 2.1 - 2.4 | Calculated values for similar structures like 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol (XLogP3 = 2.1) [15]and a related benzimidazole (XLogP3 = 2.4) [16]suggest moderate lipophilicity. An experimental value is required for confirmation. |

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method directly measures the partitioning of a compound between water and n-octanol and is the benchmark technique for LogP determination. [14][17]

Caption: Shake-Flask Method for LogP Determination.

Step-by-Step Methodology:

-

Phase Preparation: Prepare mutually saturated solvents by shaking n-octanol with water (or pH 7.4 buffer for LogD) for 24 hours and allowing the layers to separate. [18]This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of 5-(Difluoromethoxy)-1H-indazole in the aqueous phase. The concentration should be well below its aqueous solubility limit.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial. Shake the mixture vigorously for an extended period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium. [18]4. Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Sampling: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV. [18]7. Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. [14]

Conclusion

The physicochemical properties of 5-(Difluoromethoxy)-1H-indazole define its potential and limitations as a building block in drug discovery. Its predicted moderate lipophilicity and expected weak acidity are key features that medicinal chemists can modulate to optimize ADME properties. While calculated values provide a useful starting point, this guide emphasizes the necessity of rigorous experimental determination. The detailed protocols provided for measuring melting point, solubility, pKa, and LogP offer a robust framework for researchers to generate the high-quality, reliable data needed to make informed decisions and accelerate the journey from chemical scaffold to clinical candidate.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry For Everyone. (2024, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. IntechOpen.

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Stojanovska, P., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14.

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

- Pawar, S. V., & Mahadik, K. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 992-999.

- World Health Organization. (2018).

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- van der Water, B. E., & Schoonen, W. G. (2009). Development of Methods for the Determination of pKa Values. ADMET for Medicinal Chemists, 21-53.

- Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques.

- ResearchGate. (2024). Ionization constants (pKa)

-

Cambridge MedChem Consulting. (2019, January 12). LogD. Retrieved from [Link]

- Prime Scholars. (n.d.).

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

AWS. (n.d.). Supporting Information. Retrieved from [Link]

- MDPI. (2024).

-

PubChem. (n.d.). 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol. Retrieved from [Link]

- Wiley-VCH. (2007).

-

PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoro-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Difluoromethoxy-2-[(4,5-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 5-(Difluoromethoxy)-1H-indazole. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

-

Chemcasts. (n.d.). 5-Fluoro-1H-indazole (CAS 348-26-5) Properties. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.).

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Kaljurand, I., et al. (2005). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Journal of Organic Chemistry, 70(3), 1019-1028.

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

-

Atompharma. (n.d.). 5-difluoromethoxy-2-34-dimethoxy-2-pyridinylmethylthio. Retrieved from [Link]

- ResearchGate. (2020).

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. 5-(Difluoromethoxy)-1H-indazole | CymitQuimica [cymitquimica.com]

- 4. studylib.net [studylib.net]

- 5. chem-casts.com [chem-casts.com]

- 6. 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 97963-62-7 [chemicalbook.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. acdlabs.com [acdlabs.com]

- 15. 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | C8H6F2N2OS | CID 5064774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 5-Difluoromethoxy-2-[(4,5-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole | C16H15F2N3O4S | CID 11269080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. agilent.com [agilent.com]

5-(Difluoromethoxy)-1H-indazole CAS number and structure

An In-Depth Technical Guide to 5-(Difluoromethoxy)-1H-indazole: A Key Building Block in Modern Drug Discovery

Abstract

5-(Difluoromethoxy)-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry. Its unique combination of the indazole scaffold, a "privileged" structure in drug design, and the difluoromethoxy group, a valuable bioisostere, makes it a critical intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its strategic application in the development of kinase inhibitors and other targeted therapies. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Compound Identification and Core Properties

The foundational step in utilizing any chemical entity is to establish its unambiguous identity. 5-(Difluoromethoxy)-1H-indazole is identified by the Chemical Abstracts Service (CAS) number 105391-65-9 [1][2][3]. The structure consists of a bicyclic indazole core with a difluoromethoxy (-OCHF₂) substituent at the 5-position.

Chemical Structure:

Figure 1: Chemical Structure of 5-(Difluoromethoxy)-1H-indazole

The key physicochemical properties are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source |

| CAS Number | 105391-65-9 | [1][2][3] |

| Molecular Formula | C₈H₆F₂N₂O | [2][3] |

| Molecular Weight | 184.15 g/mol | [2] |

| IUPAC Name | 5-(difluoromethoxy)-1H-indazole | [2] |

| Purity | ≥95% (Typical) | [2] |

Strategic Importance in Medicinal Chemistry

The value of 5-(Difluoromethoxy)-1H-indazole stems from the strategic combination of its two core components: the indazole ring and the difluoromethoxy group.

-

The Indazole Scaffold: The indazole ring system is considered a "privileged scaffold" in drug discovery.[4][5] It is a bioisostere of the native indole ring found in many biological signaling molecules. The presence of two nitrogen atoms allows it to act as both a hydrogen bond donor (at the N-H position) and acceptor, enabling versatile interactions with protein targets.[4] This scaffold is a cornerstone of numerous FDA-approved drugs, particularly protein kinase inhibitors like Axitinib and Pazopanib, where it effectively interacts with the hinge region of the kinase domain.[5][6]

-

The Difluoromethoxy Group (-OCHF₂): This functional group is a modern bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups. Its inclusion offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism compared to a methoxy group. This can significantly improve the pharmacokinetic profile of a drug candidate.

-

Modulated Lipophilicity: It increases lipophilicity, which can enhance membrane permeability and cell penetration.

-

Altered Acidity: It acts as a weak hydrogen bond donor and can subtly alter the pKa of the nearby indazole N-H, fine-tuning binding interactions with the target protein.

-

The fusion of these two components makes 5-(Difluoromethoxy)-1H-indazole a highly sought-after starting material for generating libraries of novel compounds with potentially superior drug-like properties.

Synthesis Protocol and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and reliable approach involves the cyclization of a suitably substituted o-tolyl derivative with a nitrosating agent, followed by reduction. The following protocol is a representative method based on established chemical principles for indazole formation.

Experimental Protocol: Synthesis of 5-(Difluoromethoxy)-1H-indazole

Step 1: Difluoromethylation of 4-Hydroxy-2-methylaniline

-

To a stirred solution of 4-hydroxy-2-methylaniline (1.0 eq) and potassium carbonate (3.0 eq) in DMF, add sodium chlorodifluoroacetate (2.0 eq).

-

Heat the reaction mixture to 100-110 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting material. Causality: This step introduces the difluoromethoxy precursor. The high temperature is necessary to induce decarboxylation of the chlorodifluoroacetate salt, generating the highly reactive difluorocarbene (:CF₂) intermediate in situ, which then inserts into the hydroxyl O-H bond.

-

Cool the mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield 4-(difluoromethoxy)-2-methylaniline.

Step 2: Diazotization and Cyclization

-

Dissolve the 4-(difluoromethoxy)-2-methylaniline (1.0 eq) in a mixture of acetic acid and propionic acid at 0 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Causality: This is a classic diazotization reaction, converting the aniline into a diazonium salt intermediate.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The intramolecular cyclization occurs spontaneously. Causality: The diazonium salt is attacked by the nucleophilic aromatic ring, and subsequent tautomerization leads to the formation of the stable indazole ring system.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 5-(Difluoromethoxy)-1H-indazole as a solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 5-(Difluoromethoxy)-1H-indazole.

Applications in Drug Discovery Programs

5-(Difluoromethoxy)-1H-indazole serves as a versatile scaffold for chemical elaboration. Its primary application is as a key intermediate in the synthesis of kinase inhibitors and other targeted therapies. The indazole ring provides multiple points for diversification (N1, N2, and C3 positions), allowing for the systematic exploration of the structure-activity relationship (SAR).

Derivatives such as 5-(Difluoromethoxy)-1H-indazole-3-carboxylic acid[7] and 5-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole[8] are commercially available, highlighting the industrial relevance of this core for creating more complex molecules through amide couplings, Suzuki reactions, and other cross-coupling chemistries.

Logical Flow for Library Generation

Caption: Diversification strategy from the core scaffold.

This strategic approach enables the generation of large libraries of novel chemical entities for high-throughput screening, ultimately leading to the identification of potent and selective drug candidates for targets in oncology, inflammation, and other disease areas.[9][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 5-(Difluoromethoxy)-1H-indazole and its derivatives.

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the solid material, avoiding dust generation.[12] Place in a suitable, labeled container for disposal according to local regulations.

The toxicological properties of this specific compound have not been fully investigated, and it should be handled with the care afforded to all novel research chemicals.[13]

Conclusion

5-(Difluoromethoxy)-1H-indazole stands as a testament to the power of rational drug design. The strategic incorporation of a difluoromethoxy group onto the privileged indazole scaffold provides a powerful platform for medicinal chemists. Its robust synthesis and versatile functionalization handles make it an invaluable building block for the discovery of next-generation therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for any research program aiming to leverage its significant potential.

References

-

INDAZOLE-4-BORONIC ACID PINACOL ESTER Safety Data Sheet. INDOFINE Chemical Company. [Link]

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Prime Scholars. [Link]

-

5,6-Difluoro-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

-

Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Patsnap Eureka. [Link]

-

5-fluoro-1H-indazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

5-Fluoro-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]

-

Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. PubMed, National Center for Biotechnology Information. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

-

Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. PubMed, National Center for Biotechnology Information. [Link]

-

5-Fluoro-1H-indazole (CAS 348-26-5) Properties. Chemcasts. [Link]

-

Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. cas 105391-65-9|| where to buy 5-(Difluoromethoxy)-1H-indazole [chemenu.com]

- 3. 5-(Difluoromethoxy)-1H-indazole | CymitQuimica [cymitquimica.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 858661-78-6|5-(Difluoromethoxy)-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 8. 1422772-62-0|5-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole|BLDpharm [bldpharm.com]

- 9. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. indofinechemical.com [indofinechemical.com]

Spectroscopic data (NMR, IR, MS) of 5-(Difluoromethoxy)-1H-indazole

An In-depth Technical Guide to the Spectroscopic Data of 5-(Difluoromethoxy)-1H-indazole

Introduction

Indazoles are a class of heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring.[1][2] This scaffold is of significant interest in medicinal chemistry and drug development, appearing in a range of clinically important molecules, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[2] The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCHF₂), can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 5-(Difluoromethoxy)-1H-indazole. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for identifying and verifying this important chemical entity.

Molecular Structure and Properties

5-(Difluoromethoxy)-1H-indazole is a derivative of the parent 1H-indazole core, which is the more thermodynamically stable tautomer compared to 2H-indazole.[2][3] The difluoromethoxy group at the 5-position significantly influences the electronic environment of the bicyclic ring system.

Figure 3: Proposed key fragmentation pathway for 5-(Difluoromethoxy)-1H-indazole.

Experimental Protocol: MS Data Acquisition

This protocol describes a general method using electrospray ionization (ESI), common for LC-MS systems.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Source Temperature: Set to an appropriate value, e.g., 150 °C. [4] * Desolvation Gas Flow: Typically nitrogen, set around 800 L/h. 3[4]. Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

-

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Conclusion

The structural characterization of 5-(Difluoromethoxy)-1H-indazole is unequivocally achieved through a combination of NMR, IR, and MS techniques. Key diagnostic features include the characteristic triplet for the -OCH F₂ proton in the ¹H NMR, the doublet for the -OCHF₂ group in the ¹⁹F NMR, the large ¹J_CF coupling in the ¹³C NMR, strong C-F and C-O infrared absorptions, and a clear molecular ion peak at m/z 184 in the mass spectrum. This guide provides the foundational data and validated protocols necessary for the unambiguous identification of this valuable fluorinated building block in a research and development setting.

References

-

Supporting Information for Rhodium(III)-Catalyzed Synthesis of Indazoles and 1-Aminoindoles. (n.d.). AWS. Retrieved January 16, 2026, from [Link]

-

Supporting Information for A Novel Synthesis of 1H-Indazoles via the 1,3-Dipolar Cycloaddition of Diazomethanes with Arynes. (2007). Wiley-VCH. Retrieved January 16, 2026, from [Link]

-

Herrera, A., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Retrieved January 16, 2026, from [Link]

-

Supporting Information for Copper-Catalyzed Difluoromethylation of 1,3-Dicarbonyl Compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

1H-NMR and 13C-NMR spectra of 5-FA. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

-

† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved January 16, 2026, from [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Supporting Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

5 difluoromethoxy 2 mercapto 1h benzimidazole. (n.d.). Suzhou Yacoo Science Co., Ltd. Retrieved January 16, 2026, from [Link]

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. (n.d.). Prime Scholars. Retrieved January 16, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (n.d.). Google Patents.

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PubMed Central. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

13C NMR of indazoles. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

-

An infrared spectroscopic study of protonated and cationic indazole. (2006). Fritz Haber Institute. Retrieved January 16, 2026, from [Link]

-

1H-indazole hydrochloride. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). Organic Chemistry Tutor. Retrieved January 16, 2026, from [Link]

-

1H-Imidazole. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

-

4,5,6,7-TETRAHYDRO-3-(1,1,2,2-TETRAFLUOROETHYL)-1H-INDAZOLE. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-(Difluoromethoxy)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the scientific journey of 5-(Difluoromethoxy)-1H-indazole, a heterocyclic compound of significant interest in modern medicinal chemistry. While a singular "discovery" moment for this specific molecule is not prominently documented, its history is intrinsically woven into the broader narratives of indazole synthesis and the strategic incorporation of fluorinated methoxy groups in drug design. This guide will deconstruct the historical context of indazole chemistry, elucidate the critical advancements in synthetic methodologies that enabled the creation of this specific analogue, and provide a detailed, field-proven protocol for its preparation. We will explore the causality behind experimental choices, ensuring a robust and reproducible understanding for researchers. The document will culminate with an analysis of its emerging role as a privileged scaffold in the development of novel therapeutics.

Introduction: The Indazole Core and the Rise of Fluorine in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has long been recognized as a "privileged scaffold" in drug discovery. First described by Emil Fischer, this aromatic system is a bioisostere of indole and is present in a multitude of biologically active compounds.[1] The unique electronic properties conferred by the two nitrogen atoms in the pyrazole ring allow for a variety of intermolecular interactions, making it an attractive core for targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3] Marketed drugs such as the antiemetic Granisetron and the non-steroidal anti-inflammatory drug Benzydamine feature the indazole nucleus, underscoring its therapeutic relevance.[1]

Concurrently, the introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety. It is often used as a bioisosteric replacement for a methoxy or hydroxyl group, offering a more lipophilic and metabolically stable alternative that can also engage in unique hydrogen bonding interactions.

The convergence of these two powerful concepts in medicinal chemistry—the privileged indazole scaffold and the strategic use of the difluoromethoxy group—gives rise to 5-(Difluoromethoxy)-1H-indazole, a building block with immense potential for the development of next-generation therapeutics.

Historical Context: The Evolution of Indazole Synthesis

The preparation of the indazole ring system has been a subject of extensive research for over a century, with numerous named reactions developed for its construction. Understanding these classical methods provides a crucial foundation for appreciating the synthesis of complex derivatives like 5-(Difluoromethoxy)-1H-indazole.

Classical Synthetic Strategies

One of the earliest and most fundamental methods is the Jacobson Indazole Synthesis . This reaction typically involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization. The reaction proceeds through a diazonium salt intermediate, which then undergoes an electrophilic attack to form the indazole ring.

Another cornerstone of indazole synthesis is the Davis-Beirut Reaction . This versatile method allows for the formation of 2H-indazoles from o-nitrobenzylamines under basic conditions.[4] The reaction is believed to proceed through an in situ-generated nitroso intermediate, which then undergoes an intramolecular condensation to form the N-N bond of the pyrazole ring.[5]

These and other classical methods, while foundational, often require harsh reaction conditions or have limitations in terms of substrate scope and regioselectivity. This has driven the development of more modern and versatile synthetic approaches.

Modern Synthetic Innovations

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. Palladium- and copper-catalyzed cross-coupling reactions have enabled the efficient construction of the indazole core from readily available starting materials. These methods often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity compared to their classical counterparts.

De Novo Synthesis of 5-(Difluoromethoxy)-1H-indazole: A Step-by-Step Technical Protocol

The synthesis of 5-(Difluoromethoxy)-1H-indazole can be logically approached by combining established methodologies for the introduction of the difluoromethoxy group with a suitable indazole ring-forming strategy. The following protocol represents a robust and well-precedented route, starting from the readily available precursor, 4-aminophenol.

Overall Synthetic Workflow

The synthesis can be envisioned as a multi-step process that first installs the key difluoromethoxy substituent onto a suitable aniline precursor, followed by a classical indazole ring closure.

Caption: A logical workflow for the synthesis of 5-(Difluoromethoxy)-1H-indazole.

Detailed Experimental Protocols

Step 1: Acetylation of 4-Aminophenol to N-(4-hydroxyphenyl)acetamide

-

Rationale: The acetylation of the amino group serves as a protecting group, preventing unwanted side reactions in the subsequent difluoromethylation step. This is a standard and high-yielding transformation.

-

Protocol:

-

To a stirred solution of 4-aminophenol (1.0 eq) in glacial acetic acid (5.0 vol), add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water with stirring.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford N-(4-hydroxyphenyl)acetamide.

-

Step 2: Difluoromethylation of N-(4-hydroxyphenyl)acetamide to N-(4-(Difluoromethoxy)phenyl)acetamide

-

Rationale: This step introduces the critical difluoromethoxy group. The use of a phase-transfer catalyst can facilitate the reaction between the aqueous and organic phases.

-

Protocol:

-

To a stirred solution of N-(4-hydroxyphenyl)acetamide (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a suitable solvent system (e.g., dichloromethane/water), add a base (e.g., sodium hydroxide, 3.0 eq).

-

Cool the mixture to 0-5 °C and purge with chlorodifluoromethane (CHClF₂) gas for 4-6 hours.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Step 3: Hydrolysis of N-(4-(Difluoromethoxy)phenyl)acetamide to 4-(Difluoromethoxy)aniline

-

Rationale: The deprotection of the acetyl group is necessary to liberate the free aniline, which is the direct precursor for the indazole ring formation.

-

Protocol:

-

To a solution of N-(4-(Difluoromethoxy)phenyl)acetamide (1.0 eq) in ethanol (10 vol), add a solution of sodium hydroxide (2.0 eq) in water (2 vol).

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(Difluoromethoxy)aniline.

-

Step 4: Diazotization and Cyclization to 5-(Difluoromethoxy)-1H-indazole

-

Rationale: This is the key ring-forming step, following a classical approach to indazole synthesis. The diazotization of the aniline followed by an intramolecular cyclization affords the desired indazole ring system.

-

Protocol:

-

To a stirred solution of 4-(Difluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water and cool to 0-5 °C.

-

Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid and heat to 80-90 °C for 1-2 hours.

-

Cool the mixture to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 5-(Difluoromethoxy)-1H-indazole.

-

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1 | Acetylation | 4-Aminophenol | N-(4-hydroxyphenyl)acetamide | >95 | >98 |

| 2 | Difluoromethylation | N-(4-hydroxyphenyl)acetamide | N-(4-(Difluoromethoxy)phenyl)acetamide | 70-85 | >95 |

| 3 | Hydrolysis | N-(4-(Difluoromethoxy)phenyl)acetamide | 4-(Difluoromethoxy)aniline | >90 | >98 |

| 4 | Diazotization & Cyclization | 4-(Difluoromethoxy)aniline | 5-(Difluoromethoxy)-1H-indazole | 60-75 | >99 |

The Role of 5-(Difluoromethoxy)-1H-indazole in Modern Drug Discovery

The unique combination of the privileged indazole scaffold and the advantageous properties of the difluoromethoxy group makes 5-(Difluoromethoxy)-1H-indazole a highly valuable building block in contemporary drug discovery programs. Its utility is particularly evident in the field of kinase inhibitors, where the indazole core can act as a hinge-binder, and the difluoromethoxy group can enhance metabolic stability and modulate potency and selectivity.

Recent research has demonstrated the incorporation of the 5-(Difluoromethoxy)-1H-indazole moiety into potent inhibitors of various kinases implicated in cancer and other diseases. The difluoromethoxy group at the 5-position can occupy a hydrophobic pocket in the kinase active site, contributing to enhanced binding affinity. Furthermore, its metabolic stability can lead to improved pharmacokinetic profiles of the resulting drug candidates.

Conclusion and Future Perspectives

The history of 5-(Difluoromethoxy)-1H-indazole is not one of a singular, dramatic discovery, but rather a testament to the power of convergent evolution in chemical synthesis and medicinal chemistry. By building upon the foundational principles of indazole chemistry and leveraging the transformative potential of fluorine substitution, the scientific community has created a molecular entity of significant value. The robust and reproducible synthetic route outlined in this guide provides a clear pathway for researchers to access this important building block. As our understanding of complex biological systems continues to grow, the strategic deployment of privileged scaffolds like 5-(Difluoromethoxy)-1H-indazole will undoubtedly play a pivotal role in the development of innovative and life-saving medicines.

References

- Davis, M., & Beirut, L. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Mini reviews in medicinal chemistry, 12(12), 1293–1300.

- Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). The Davis-Beirut reaction: a new route to 2H-indazoles. The Journal of organic chemistry, 70(3), 1060–1062.

- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(1), 651-661.

- Tale, R. H., & Khan, R. A. (2021). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 12(10), 1639–1669.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69.

- Stephenson, E. F. M. (1955). Indazole. Organic Syntheses, 35, 77.

- Borsche, W., & Drechsel, E. (1908). Ueber Tetra- und Hexahydro-carbazol-verbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49-80.

- Jacobson, P., & Huber, L. (1908). Ueber die Einwirkung von salpetriger Säure auf asymmetrisches Phenyl-o-tolyl-hydrazin. Berichte der deutschen chemischen Gesellschaft, 41(1), 660-666.

- Kamal, A., et al. (2015). Recent advances in the synthesis of indazoles: a review. European Journal of Medicinal Chemistry, 97, 733-784.

Sources

- 1. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 5. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 5-(Difluoromethoxy)-1H-indazole Derivatives

Introduction: The Privileged Scaffold of 5-(Difluoromethoxy)-1H-indazole in Modern Drug Discovery

The 1H-indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its unique structural features, including a hydrogen bond donor and an additional nitrogen atom acting as a hydrogen bond acceptor, allow for critical interactions with various biological targets, making it a "privileged scaffold" in drug design.[3] The introduction of a difluoromethoxy group at the 5-position further enhances the physicochemical properties of the indazole core, such as metabolic stability and lipophilicity, which are crucial for developing effective therapeutic agents.

This technical guide provides an in-depth exploration of the biological activity screening of 5-(difluoromethoxy)-1H-indazole derivatives, a class of compounds that has shown considerable promise, particularly as potent kinase inhibitors in oncology.[4] We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, present quantitative data for structure-activity relationship (SAR) analysis, and visualize the complex signaling pathways these compounds modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to advance the discovery and development of novel therapeutics based on this promising chemical scaffold. A notable example of a clinically investigated compound featuring this core is Foretinib (GSK1363089), a multi-kinase inhibitor targeting c-Met and VEGFRs, which underscores the therapeutic potential of this class of molecules.[5][6][7]

Part 1: In Vitro Antiproliferative Activity Screening

A primary and crucial step in the evaluation of novel anticancer agents is the assessment of their ability to inhibit the growth of cancer cell lines. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[8]

Rationale for Method Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its principle of measuring cellular metabolic activity as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity. Its simplicity, high throughput, and cost-effectiveness make it an ideal initial screening tool.

Experimental Protocol: MTT Assay

Materials:

-

Cancer cell lines (e.g., A549 lung cancer, K562 chronic myeloid leukemia, PC-3 prostate cancer, HepG2 hepatoma)[11]

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

5-(Difluoromethoxy)-1H-indazole derivatives (dissolved in DMSO to create stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 5-(difluoromethoxy)-1H-indazole derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., 5-Fluorouracil).

-

Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Presentation

The antiproliferative activity of a series of hypothetical 5-(difluoromethoxy)-1H-indazole derivatives is summarized in the table below. This data allows for a direct comparison of the potency of different analogs against various cancer cell lines, facilitating the identification of promising lead compounds and informing structure-activity relationship (SAR) studies.

| Compound | A549 (Lung Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | HepG2 (Hepatoma) IC50 (µM) |

| Derivative 1 | 8.21 ± 0.56 | 5.19 ± 0.29 | 6.12 ± 0.10 | 5.62 ± 1.76 |

| Derivative 2 | 4.66 ± 0.45 | 9.32 ± 0.59 | 15.48 ± 1.33 | 12.67 ± 1.31 |

| Derivative 3 | > 20 | 5.15 ± 0.55 | > 20 | > 20 |

| Derivative 4 | 1.50 ± 0.12 | 0.80 ± 0.09 | 2.30 ± 0.18 | 1.60 ± 0.15 |

| 5-Fluorouracil | 3.5 ± 0.3 | 1.8 ± 0.2 | 4.2 ± 0.4 | 2.5 ± 0.3 |

Data presented as mean ± SD from three independent experiments. Data is illustrative and based on reported values for similar indazole derivatives.[11]

Part 2: Elucidation of Mechanism of Action

Following the identification of potent antiproliferative agents, the next critical phase is to unravel their mechanism of action. For 5-(difluoromethoxy)-1H-indazole derivatives, a primary mode of action is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4]

Kinase Inhibition Assays

Rationale: Kinase inhibition assays are essential to determine if the observed antiproliferative effects are due to the direct inhibition of specific kinases. These assays quantify the ability of a compound to block the enzymatic activity of a kinase, which involves the transfer of a phosphate group from ATP to a substrate.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol describes a generic, luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[12]

Materials:

-

Purified recombinant kinase (e.g., c-Met, FGFR1, ALK, PLK4)

-

Kinase-specific substrate peptide

-

ATP

-

Test compounds (5-(difluoromethoxy)-1H-indazole derivatives)

-

Kinase assay buffer

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound and Kinase Preparation:

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

In a multi-well plate, add the diluted compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

-

Add the purified kinase enzyme to each well.

-

Pre-incubate for 10-20 minutes at room temperature to allow for compound-kinase binding.

-

-

Kinase Reaction Initiation:

-

Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer.

-

Initiate the kinase reaction by adding the substrate/ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Workflow for Kinase Inhibition Assay

Caption: Workflow for a luminescence-based kinase inhibition assay.

Apoptosis Induction Assays

Rationale: A common consequence of effective anticancer therapy is the induction of apoptosis, or programmed cell death. Assessing whether the 5-(difluoromethoxy)-1H-indazole derivatives induce apoptosis provides further insight into their mechanism of action. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3 and -7, which are key executioner caspases.

Materials:

-

Cancer cells treated with test compounds

-

Cell lysis buffer

-

Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

-

Assay buffer

-

96-well plate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Cell Treatment and Lysis:

-

Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and lyse them using the provided cell lysis buffer to release the cellular contents, including caspases.

-

-

Caspase Activity Measurement:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3/7 substrate and assay buffer to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3/7 will cleave the substrate, releasing a chromophore (pNA) or fluorophore (AMC).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm (for pNA) or the fluorescence at Ex/Em = 380/460 nm (for AMC) using a microplate reader.

-

The signal intensity is directly proportional to the caspase-3/7 activity.

-

Compare the caspase activity in treated cells to that in untreated control cells to determine the fold-increase in apoptosis.

-

Workflow for Caspase Activity Assay

Caption: General workflow for a caspase activity assay.

Western Blotting for Signaling Pathway Analysis

Rationale: Western blotting is a powerful technique to investigate the effects of the test compounds on specific proteins within a signaling pathway.[5][13] By examining the expression and phosphorylation status of key proteins downstream of the targeted kinases, we can confirm the on-target effects of the inhibitors and understand their impact on cellular signaling.

Experimental Protocol: Western Blotting

Materials:

-

Cancer cells treated with test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Treat cells with the test compounds for the desired time.

-

Lyse the cells in RIPA buffer and collect the protein lysates.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Imaging:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Use a loading control, such as β-actin, to ensure equal protein loading.

-

Data Analysis: Analyze the band intensities to determine the relative changes in protein expression and phosphorylation levels in treated cells compared to untreated controls.

Part 3: Key Signaling Pathways Targeted by 5-(Difluoromethoxy)-1H-indazole Derivatives

The anticancer activity of many 5-(difluoromethoxy)-1H-indazole derivatives stems from their ability to inhibit key receptor tyrosine kinases (RTKs) that are aberrantly activated in various cancers. Understanding these pathways is crucial for rational drug design and for predicting clinical efficacy.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, motility, and invasion.[1][14] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers.[8][15]

Caption: Simplified c-Met signaling pathway and its inhibition.

The FGFR Signaling Pathway

The fibroblast growth factor receptor (FGFR) family of RTKs and their ligands (FGFs) are crucial for normal development and tissue homeostasis.[16] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, drives the growth of various cancers.[13][17]

Caption: Key downstream pathways of oncogenic ALK signaling.

The PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication. [10]Its overexpression in cancer can lead to centrosome amplification, chromosomal instability, and tumor progression. [12]

Caption: Role of PLK4 in centriole duplication and oncogenic signaling.

Conclusion